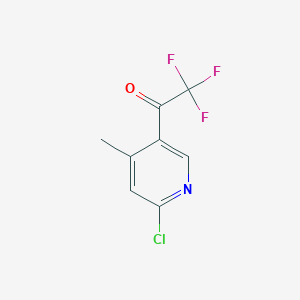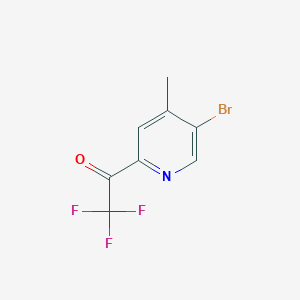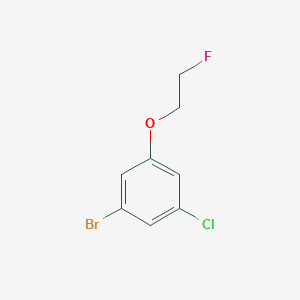
1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene
説明
Molecular Structure Analysis
The molecule contains a benzene ring, which is planar and has a delocalized π electron system. The bromo, chloro, and fluoroethoxy substituents are likely to be in the plane of the ring. The electronegativity of the halogens could cause a dipole moment in their respective bonds .Chemical Reactions Analysis
As an aromatic halide, this compound could undergo electrophilic aromatic substitution reactions . The presence of the electron-withdrawing halogens could make the benzene ring less reactive towards electrophilic attack compared to benzene itself.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogens and the ether group. For example, the halogens could increase the density and boiling point compared to benzene .科学的研究の応用
Protonation Studies
- Protonation in HF-SbF5 : Halogen-containing benzenes, including structures similar to 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene, form stable benzenium ions in HF-SbF5, with their structures determined via PMR spectra. This study provides insight into the protonation patterns of halogen-substituted benzenes (Brouwer, 2010).
Synthesis and Biological Activity
- Antagonist Benzamide Derivatives : A study on the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives utilized a compound structurally related to 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene. These compounds showed potential biological activity (Bi, 2015).
- Antimicrobial Agents : Compounds similar to 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene, carrying halogen groups, demonstrated potent antimicrobial activity against various bacteria and fungi (Liaras et al., 2011).
Radiosynthesis and Labeling Agents
- Radiosynthesis for Medical Imaging : Research involving the synthesis of halomethyl-fluoromethyl-benzenes, related to 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene, focused on developing new bifunctional labeling agents potentially useful in medical imaging (Namolingam et al., 2001).
Epoxidation and Isomerization
- Properties of Epoxides : A study explored the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, closely related to 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene, and the subsequent isomerization into carbonyl compounds. This research contributes to the understanding of reactions involving halogenated compounds (Zapevalov et al., 2004).
Crystal Structure Analysis
- Crystal Structure of Analogues : Research on 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue, structurally similar to 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene, focused on their crystal structures and provided insights into molecular configurations (Jotani et al., 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-bromo-3-chloro-5-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLCIPPCSIVPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-indol-1-yl]-methanone](/img/structure/B1415811.png)
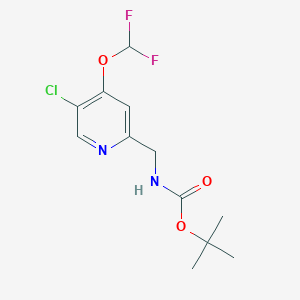
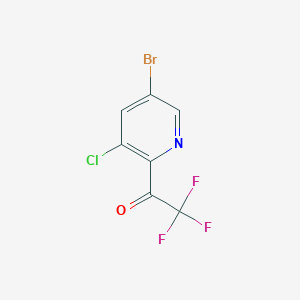

![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)
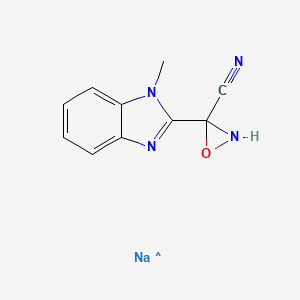
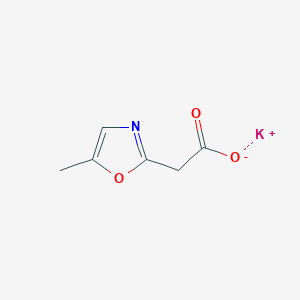
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)
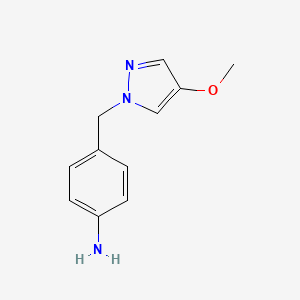
![1-[(3-Bromophenyl)methyl]-4-fluoropiperidine](/img/structure/B1415830.png)
